molecular formula C19H22N2O5S B5592080 N-(2-ethoxyphenyl)-4-(4-morpholinylsulfonyl)benzamide

N-(2-ethoxyphenyl)-4-(4-morpholinylsulfonyl)benzamide

Cat. No. B5592080
M. Wt: 390.5 g/mol
InChI Key: IGLSXMFSBCTSLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Ethoxyphenyl)-4-(4-morpholinylsulfonyl)benzamide and its derivatives involves multiple steps, including condensation reactions, amidation, and the introduction of specific substituents to achieve desired gastrokinetic activity. For instance, a series of benzamides, including similar structures, were synthesized to evaluate their effects on gastric emptying, demonstrating the importance of specific substituents for gastrokinetic activity without dopamine D2 receptor antagonistic activity (Kato et al., 1992).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives reveals that the configuration and substitution pattern significantly influence their biological activity. For example, the title compound containing a morpholinone ring demonstrates specific intra- and intermolecular hydrogen bonding patterns, contributing to its stability and reactivity (Pang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving N-(2-Ethoxyphenyl)-4-(4-morpholinylsulfonyl)benzamide derivatives often include modifications that enhance their pharmacological profile. For instance, the synthesis and evaluation of derivatives with varied N-substituents showed significant effects on their biological activities, highlighting the impact of chemical modifications on the compound's properties (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their practical application in drug formulation and development. X-ray diffraction and spectroscopic techniques often provide insights into the crystalline structure and stability of these compounds, informing their suitability for further development (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, interaction with biological targets, and enzymatic inhibition, are central to understanding the therapeutic potential of N-(2-Ethoxyphenyl)-4-(4-morpholinylsulfonyl)benzamide. For example, the synthesis and evaluation of 6-[11C]methoxy derivatives for in vivo radioligand applications for acetylcholinesterase reflect the diverse chemical properties that can be explored for pharmacological applications (Brown-Proctor et al., 1999).

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-2-26-18-6-4-3-5-17(18)20-19(22)15-7-9-16(10-8-15)27(23,24)21-11-13-25-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLSXMFSBCTSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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